molecular formula C8H6N4S2 B12245000 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile

2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile

Cat. No.: B12245000
M. Wt: 222.3 g/mol
InChI Key: QPMLOJYJZZBYSU-UHFFFAOYSA-N
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Description

2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile is a heterocyclic compound that features a pyrimidine ring substituted with cyanomethyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile typically involves the reaction of a pyrimidine derivative with cyanomethyl and sulfanyl reagents. One common method includes the nucleophilic substitution of a halogenated pyrimidine with a cyanomethylthiol compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and cyanomethyl groups can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile is unique due to the presence of both cyanomethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H6N4S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-[2-(cyanomethylsulfanyl)pyrimidin-4-yl]sulfanylacetonitrile

InChI

InChI=1S/C8H6N4S2/c9-2-5-13-7-1-4-11-8(12-7)14-6-3-10/h1,4H,5-6H2

InChI Key

QPMLOJYJZZBYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1SCC#N)SCC#N

Origin of Product

United States

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